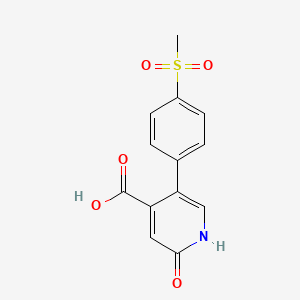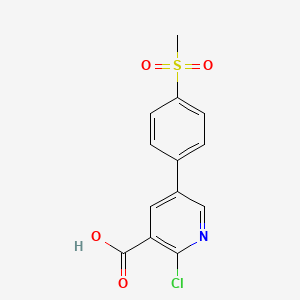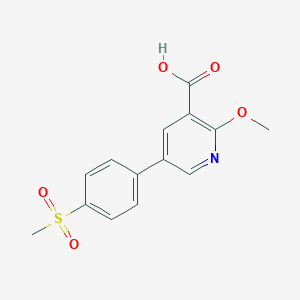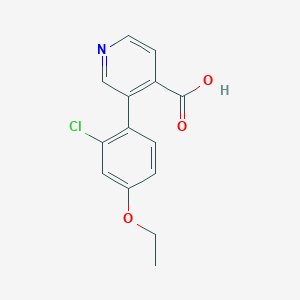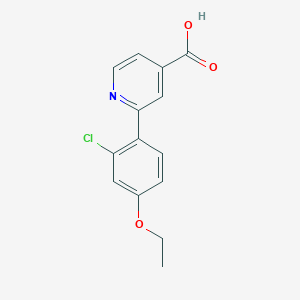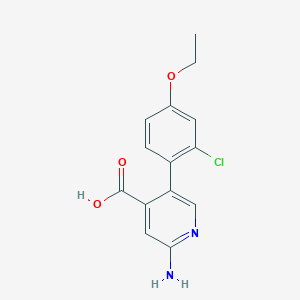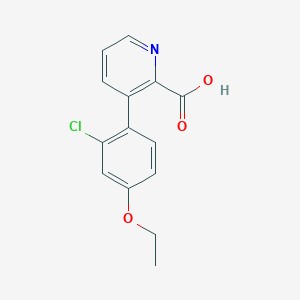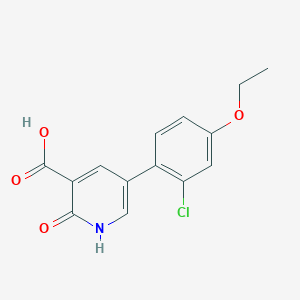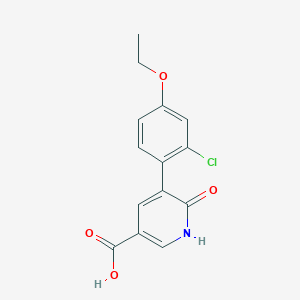
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloro-4-ethoxyphenyl)picolinic acid (CEPA) is an organic compound that has been studied extensively for its potential applications in scientific research. It is an aromatic compound composed of a six-membered ring of two carbon atoms, two chlorine atoms, and two ethoxy groups. CEPA has been studied for its potential use in drug synthesis, as a catalyst, and for its biochemical and physiological effects.
Wirkmechanismus
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been studied for its potential mechanism of action. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as E. coli, and to inhibit the replication of certain viruses, such as HIV. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has also been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is easily synthesized, and the reaction yields a high purity product. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is also stable and non-toxic, making it safe to use in laboratory experiments. However, 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% are still being explored. Future research may focus on its potential use in the synthesis of new drugs, its potential mechanism of action, and its potential effects on the human body. Additionally, 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% may be studied for its potential use in the synthesis of polymers and other materials. Finally, 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% may be studied for its potential use in imaging and diagnostics.
Synthesemethoden
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is synthesized by a condensation reaction between 2-chloro-4-ethoxyphenol and 1-picolinic acid. This reaction is catalyzed by an acid, such as hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction yields 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% in a yield of 95%.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as a reagent for detecting the presence of certain compounds, and as a fluorescent probe for imaging. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has also been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of polymers.
Eigenschaften
IUPAC Name |
6-(2-chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-9-6-7-10(11(15)8-9)12-4-3-5-13(16-12)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORMCHXMFAMHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


